molecular formula C14H16O3 B2831913 7-Hydroxy-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one CAS No. 62756-43-8

7-Hydroxy-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one

Cat. No. B2831913
CAS RN: 62756-43-8
M. Wt: 232.279
InChI Key: PNAWIVQCNNWUBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Hydroxy-3,4-dihydrospiro[1-benzopyran-2,1’-cyclohexane]-4-one is a chemical compound with the empirical formula C9H8O3 . It has a molecular weight of 164.16 . The compound is solid in form .


Synthesis Analysis

The synthesis of 7-Hydroxy-3,4-dihydrospiro[1-benzopyran-2,1’-cyclohexane]-4-one and its derivatives has been a subject of interest for many research groups . A common method for synthesizing similar compounds is based on the Pechmann coumarin synthesis method . This involves the condensation of ethyl 3-oxobutanoate with more nucleophilic resorcinol under the catalysis of different Lewis acids .


Molecular Structure Analysis

The molecular structure of 7-Hydroxy-3,4-dihydrospiro[1-benzopyran-2,1’-cyclohexane]-4-one can be represented by the SMILES string Oc1ccc2CCC(=O)Oc2c1 . The InChI representation is 1S/C9H8O3/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1,3,5,10H,2,4H2 .


Physical And Chemical Properties Analysis

7-Hydroxy-3,4-dihydrospiro[1-benzopyran-2,1’-cyclohexane]-4-one is a solid compound . It has an empirical formula of C9H8O3 and a molecular weight of 164.16 .

Scientific Research Applications

Reformatsky Reaction Applications A study by Nikiforova et al. (2020) demonstrates the utility of the Reformatsky reaction with 1-Aryl-3-(2-hydroxyphenyl)prop-2-en-1-ones and methyl 1-bromocyclohexanecarboxylate, leading to the formation of spiro[benzopyran-cyclohexane] derivatives. This highlights the synthetic versatility of spirocyclic compounds in organic synthesis, providing a pathway to complex molecular architectures through intramolecular cyclization (Nikiforova et al., 2020).

Photochromism of Spirobenzopyranindolines Chibisov and Görner (2001) investigated the photochromism of spiro[benzopyranindoline] compounds, a related area of interest due to the light-responsive properties of these materials. The study provides insights into the photophysical behavior of spiro[benzopyran] derivatives, relevant for applications in optical storage, photo-switching, and sensor technologies (Chibisov & Görner, 2001).

Synthesis and Reactivity The work by Yokote et al. (2020) on the Mn(III)-based oxidation of methylenebis(cyclohexanedione)s and methylenebis(piperidinedione)s, leading to the selective production of spiro and dispiro compounds, illustrates the chemical reactivity and potential for generating structurally diverse spirocyclic frameworks. This research underscores the significance of spiro compounds in the development of new materials and pharmacophores (Yokote et al., 2020).

Pharmacological Applications Research by Maier and Wünsch (2002) on novel sigma receptor ligands featuring spiro[benzopyran-piperidine] structures highlights the pharmacological potential of these compounds. Their findings demonstrate the importance of spiro frameworks in designing ligands with high affinity and selectivity for sigma receptors, which are targets of interest for therapeutic intervention in various neurological and psychiatric disorders (Maier & Wünsch, 2002).

Antimicrobial Activity Bogdanov et al. (2007) explored the synthesis and antimicrobial activity of spiro[benzo[c]pyran-cyclohexane]-1-ones, revealing that these compounds exhibit activity against a range of bacterial strains. This study suggests the potential of spirocyclic compounds in the development of new antimicrobial agents (Bogdanov et al., 2007).

Future Directions

The future directions for the study of 7-Hydroxy-3,4-dihydrospiro[1-benzopyran-2,1’-cyclohexane]-4-one could involve further exploration of its synthesis methods, chemical reactions, and potential biological activities. Given the interest in similar compounds like coumarins, it’s likely that this compound could also have significant potential for future research .

properties

IUPAC Name

7-hydroxyspiro[3H-chromene-2,1'-cyclohexane]-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c15-10-4-5-11-12(16)9-14(17-13(11)8-10)6-2-1-3-7-14/h4-5,8,15H,1-3,6-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNAWIVQCNNWUBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC(=O)C3=C(O2)C=C(C=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of diethyl phosphite (4 mL, 31.0 mmol) in 1,2-dimethoxyethane (100 mL) was added 60% NaH (3.72 g, 93 mmol). When gas evolution had mostly ceased (10 min), a solution of bromoacetic acid (4.3 g, 30.9 mmol) in 1,2-dimethoxyethane (30 mL) was added slowly. When gas evolution had again ceased, cyclohexanone (3.2 mL, 30.9 mmol) was added dropwise. The reaction mixture was stirred at room temperature for 1 h, then was quenched with ethanol (5 mL) and was poured into ice water. The aqueous layer washed with ether, acidified to pH 4 with conc. HCl, and then extracted with ether. The extracts were dried over Na2SO4, filtered and were evaporated in vacuo. The title compound was afforded as a yellow-orange oil, which was mixed in POCl3 (25 mL, 268.2 mmol) with resorcinol (3.39 g, 30.8 mmol) and ZnCl2 (5.9 g, 43.3 mmol). The mixture was stirred at room temperature for 5.5 h and was then poured onto ice. Extraction with ethyl acetate, followed by drying over Na2SO4, filtration and evaporation in vacuo, afforded the crude product as a dark orange oil. Chromatography on silica gel (7:3 hexane-ethyl acetate, eluant) yielded the title compound as an off-white solid, 3.14 g (44%). 1H NMR (300 MHz, DMSO-d6) δ 10.47 (br, 1H), 7.56 (d, J=8.5 Hz, 1H), 6.43 (m, 1H), 6.28 (d, J=2.4 Hz, 1H), 2.63 (s, 2H), 1.44-1.87 (m, 10H). MS (DCI+) m/z 233 (M+H).
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
3.72 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
3.2 mL
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.